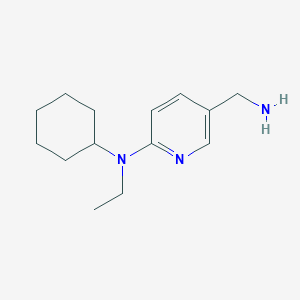

5-(Aminomethyl)-N-cyclohexyl-N-ethyl-2-pyridinamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “5-(Aminomethyl)-N-cyclohexyl-N-ethyl-2-pyridinamine” is a complex organic molecule. It contains an aminomethyl group, which is a functional group consisting of a methyl group substituted by an amino group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, aminomethyl groups are often obtained by alkylation with Eschenmoser’s salt . Other similar compounds, such as 2,5-bis(aminomethyl)furan, have been synthesized via catalytic amination .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. Aminomethyl propanol, a compound with a similar aminomethyl group, is a colorless liquid classified as an alkanolamine .Chemical Reactions Analysis

The chemical reactions of this compound would depend on its specific structure and the conditions under which it is reacted. Amines, in general, can undergo a variety of reactions, including alkylation, acylation, and elimination .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Aminomethyl propanol, for example, is soluble in water and has about the same density as water .科学的研究の応用

Application in Antibiotics Development

Scientific Field

Medical Research, Pharmacology

Summary of Application

Researchers have developed aryl substituted aminomethyl spectinomycin (eAmSPCs) antibiotics as potential broad-spectrum antibiotics. These could be developed into therapeutics to treat many infections, including those resistant to current treatments, and biodefense pathogens, while exhibiting improved safety and pharmacokinetic properties .

Methods of Application

The development of these antibiotics involves the creation of a new drug structure which can address antibiotic resistance to Mycobacterium abscessus (Mab), a species of rapidly growing, multi-drug resistant mycobacteria .

Results or Outcomes

The researchers developed a structure which is up to 64-fold more potent against Mab than regular spectinomycin, and identified the mechanism of action of these eAmSPCs .

Application in Biomass Valorization

Scientific Field

Green Chemistry, Sustainable Energy

Summary of Application

Researchers have reported the preparation of silica supported cobalt-based nanoparticles as efficient, selective, and reusable reductive amination and hydrogenation catalysts for the valorization of 5-Hydroxymethylfurfural (HMF) under mild conditions .

Methods of Application

The key to success for this HMF valorization is the use of reusable silica supported cobalt-based nanoparticles, which have been prepared by the immobilization and pyrolysis of Co-terephthalic acid-piperazine MOF template on silica .

Results or Outcomes

The researchers were able to achieve efficient and selective conversion of renewable feedstocks to essential chemicals and fuels applying green and sustainable catalytic processes .

Application in Organic Synthesis

Scientific Field

Organic Chemistry

Summary of Application

Various 4-aminotetrahydropyridinylidene salts were treated with aldehydes in an alkaline medium. Their conversion to 5-substituted β-hydroxyketones in a one-step reaction succeeded only with an aliphatic aldehyde. Instead, aromatic aldehydes gave 5-substituted β-aminoketones or a single δ-diketone .

Methods of Application

The process involves the treatment of 4-aminotetrahydropyridinylidene salts with aldehydes in an alkaline medium .

Results or Outcomes

The reaction with an aliphatic aldehyde resulted in 5-substituted β-hydroxyketones, while aromatic aldehydes gave 5-substituted β-aminoketones or a single δ-diketone .

Application in Biomass Valorization

Summary of Application

HMF has been converted to 5-(aminomethyl)2-furancarboxylic acid (AMFC), a promising monomer for biopolymers, by a two-step process involving aerial oxidation of HMF using a Pt/SiO2 catalyst followed by reductive amination by transaminase .

Methods of Application

The process involves the aerial oxidation of HMF using a Pt/SiO2 catalyst, followed by reductive amination by transaminase .

Results or Outcomes

The result of this process is the production of 5-(aminomethyl)2-furancarboxylic acid (AMFC), a promising monomer for biopolymers .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

5-(aminomethyl)-N-cyclohexyl-N-ethylpyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3/c1-2-17(13-6-4-3-5-7-13)14-9-8-12(10-15)11-16-14/h8-9,11,13H,2-7,10,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUCAARAFKJCVRQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCCCC1)C2=NC=C(C=C2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Aminomethyl)-N-cyclohexyl-N-ethyl-2-pyridinamine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3,3-Dimethylbutanoyl)amino]benzoic acid](/img/structure/B1284878.png)

![1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol](/img/structure/B1284882.png)